molecular formula C16H14BrNO B11107964 (2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one

(2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B11107964
M. Wt: 316.19 g/mol
InChI Key: RMWZVRDPPAMCFE-ZHACJKMWSA-N
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Description

(2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and a methyl group on the other, making it a unique derivative of chalcones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-methylaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar Claisen-Schmidt condensation process but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one
  • 4-(4-bromophenyl)-thiazol-2-amine derivatives
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

Uniqueness

(2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one is unique due to the presence of both a bromine atom and a methyl group on its phenyl rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14BrNO

Molecular Weight

316.19 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-methylanilino)prop-2-en-1-one

InChI

InChI=1S/C16H14BrNO/c1-12-2-8-15(9-3-12)18-11-10-16(19)13-4-6-14(17)7-5-13/h2-11,18H,1H3/b11-10+

InChI Key

RMWZVRDPPAMCFE-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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